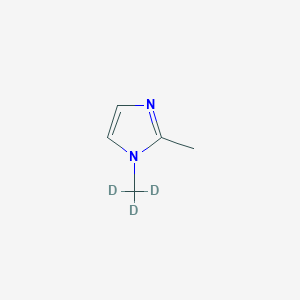
2-Methyl-1-(trideuteriomethyl)imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(trideuteriomethyl)imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of a methyl group at the second position and a trideuteriomethyl group at the first position of the imidazole ring. The incorporation of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it valuable for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(trideuteriomethyl)imidazole typically involves the deuteration of 2-methylimidazole. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to achieve high deuterium incorporation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of deuterium oxide (D2O) as a deuterium source can also be employed in industrial settings to achieve high yields and purity.
化学反应分析
Types of Reactions: 2-Methyl-1-(trideuteriomethyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced imidazole derivatives.
Substitution: The methyl and trideuteriomethyl groups can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products:
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Functionalized imidazole derivatives
科学研究应用
2-Methyl-1-(trideuteriomethyl)imidazole has a wide range of applications in scientific research:
Chemistry: Used as a deuterium-labeled internal standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of deuterium-labeled intermediates for the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Methyl-1-(trideuteriomethyl)imidazole is primarily related to its ability to participate in various chemical reactions due to the presence of the imidazole ring. The deuterium atoms can influence the reaction kinetics and stability of the compound. In biological systems, the compound can interact with enzymes and receptors, potentially altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
2-Methylimidazole: Lacks the trideuteriomethyl group, making it less suitable for deuterium-related studies.
1-Methylimidazole: Contains a methyl group at the first position but lacks the deuterium atoms, resulting in different physical and chemical properties.
2-Phenylimidazole: Contains a phenyl group at the second position, offering different reactivity and applications compared to 2-Methyl-1-(trideuteriomethyl)imidazole.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This makes it valuable for applications requiring deuterium labeling, such as NMR spectroscopy and metabolic studies. The compound’s ability to undergo various chemical reactions while maintaining its deuterium content further enhances its utility in scientific research.
属性
分子式 |
C5H8N2 |
|---|---|
分子量 |
99.15 g/mol |
IUPAC 名称 |
2-methyl-1-(trideuteriomethyl)imidazole |
InChI |
InChI=1S/C5H8N2/c1-5-6-3-4-7(5)2/h3-4H,1-2H3/i2D3 |
InChI 键 |
GIWQSPITLQVMSG-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C=CN=C1C |
规范 SMILES |
CC1=NC=CN1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



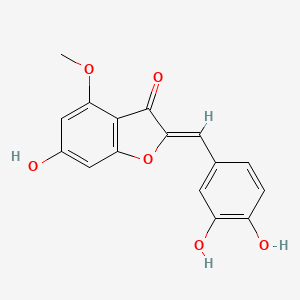
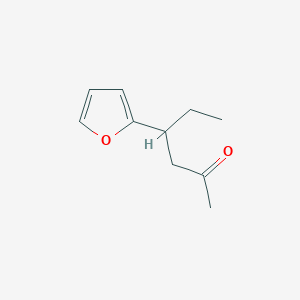
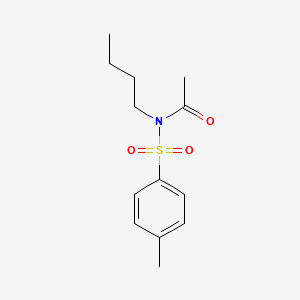
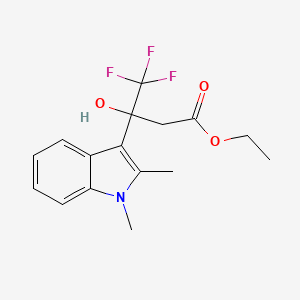
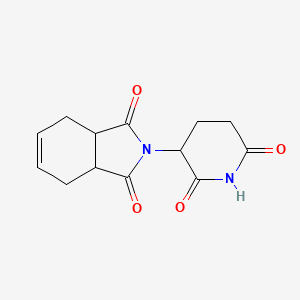
![2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13797692.png)
![D-[1-14C]Galactose](/img/structure/B13797700.png)

![4-Chloro-3-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797714.png)


![4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methoxy]benzoic acid](/img/structure/B13797725.png)
![Dodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-3-ethanol](/img/structure/B13797727.png)
